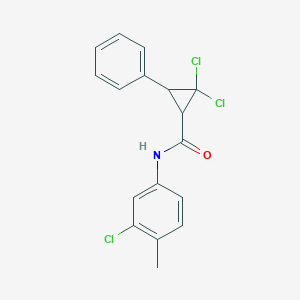
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EIHB, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammation process. It also inhibits the activity of protein kinase C (PKC), which is involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-ethyl-2-(phenylimino)thiazolidin-4-one with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques.
Scientific Research Applications
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Several studies have also reported its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C20H19IN2O3S |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19IN2O3S/c1-3-23-19(25)17(27-20(23)22-14-8-6-5-7-9-14)12-13-10-15(21)18(24)16(11-13)26-4-2/h5-12,24H,3-4H2,1-2H3/b17-12+,22-20? |
InChI Key |
PJQSCFLLRCZOPU-UBLAJHMLSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)OCC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)

![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)
![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298328.png)